molecular formula C24H25BrN4OS B3016143 5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-65-9

5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B3016143
CAS RN: 851809-65-9
M. Wt: 497.46
InChI Key: QZBCRTCEKDULDB-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H25BrN4OS and its molecular weight is 497.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Antimicrobial and Antifungal Properties

    Research has shown that various 1,2,4-triazole derivatives exhibit significant antimicrobial and antifungal activities. This includes compounds similar to the chemical structure of interest, indicating potential use in combating microbial infections (Bektaş et al., 2007); (Taha, 2008).

  • Broad Spectrum Biological Activity

    Triazole derivatives have been identified as having a wide spectrum of biological activity. This suggests that the chemical structure could be researched further for various biological applications, such as in veterinary medicine (Ohloblina et al., 2022).

  • Potential Inhibitors of 15-Lipoxygenase

    Certain triazole derivatives have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions, suggesting potential therapeutic applications in these areas (Asghari et al., 2016).

  • Antibacterial Properties

    There is evidence that some 1,2,4-triazole derivatives possess notable antibacterial properties. This underlines the potential for the chemical structure of interest in the development of new antibacterial agents (Zhang et al., 2010).

properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-bromophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-7-9-20(25)10-8-19)28-13-11-18(12-14-28)15-17-5-3-2-4-6-17/h2-10,18,21,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBCRTCEKDULDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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